3-(1-(3'-Methoxy-[1,1'-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
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Overview
Description
3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex organic compound that features a piperidine ring, a biphenyl moiety, and an oxazolidine-2,4-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the biphenyl and piperidine intermediates. The biphenyl moiety can be synthesized through a Suzuki coupling reaction, where a boronic acid derivative reacts with a halogenated benzene in the presence of a palladium catalyst. The piperidine ring is often formed via a cyclization reaction involving a suitable amine precursor.
The final step involves the formation of the oxazolidine-2,4-dione ring, which can be achieved through a cyclization reaction between an amino acid derivative and a carbonyl compound under acidic or basic conditions. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate solvents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods. Scale-up from laboratory to industrial production would also require consideration of safety and environmental factors, such as the handling of hazardous reagents and the disposal of waste products.
Chemical Reactions Analysis
Types of Reactions
3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group on the biphenyl moiety can be oxidized to form a hydroxyl group or a carbonyl group.
Reduction: The carbonyl groups in the oxazolidine-2,4-dione ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles such as amines or thiols, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated biphenyl derivative, while reduction of the oxazolidine-2,4-dione ring can produce a diol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity by binding to the active site or allosteric sites. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine and its substituted derivatives share the piperidine ring structure and may have similar pharmacological properties.
Biphenyl compounds: Biphenyl and its derivatives, which contain the biphenyl moiety, can have similar chemical reactivity and applications.
Oxazolidine-2,4-dione derivatives: Compounds containing the oxazolidine-2,4-dione ring, such as certain antibiotics, may have similar mechanisms of action.
Uniqueness
What sets 3-(1-(3’-Methoxy-[1,1’-biphenyl]-4-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione apart is the combination of these three distinct structural motifs in a single molecule
Properties
IUPAC Name |
3-[1-[4-(3-methoxyphenyl)benzoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-28-19-4-2-3-17(13-19)15-5-7-16(8-6-15)21(26)23-11-9-18(10-12-23)24-20(25)14-29-22(24)27/h2-8,13,18H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHUNQQAWXARSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)N3CCC(CC3)N4C(=O)COC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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